n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide
Description
N-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide is a synthetic acetamide derivative featuring a cyclopropylamine group linked to a substituted phenylamino moiety. The compound’s structure includes a 2-methyl-3-nitrophenylamino group, which introduces steric and electronic effects due to the methyl and nitro substituents.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-methyl-3-nitroanilino)acetamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-10(3-2-4-11(8)15(17)18)13-7-12(16)14-9-5-6-9/h2-4,9,13H,5-7H2,1H3,(H,14,16) |
InChI Key |
ZJVDSPCHZGEYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NCC(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2-methyl-3-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
a. N-Cyclopropyl-2-(3-nitrophenyl)acetamide (CAS 1456714-23-0)
- Molecular Formula : C₁₁H₁₂N₂O₃ .
- Key Features: Direct attachment of a 3-nitrophenyl group to the acetamide core, lacking the amino linker and methyl group present in the target compound.
- Physical Properties : Predicted density (1.28 g/cm³) and boiling point (478.3°C) suggest moderate polarity and thermal stability .
b. 2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (CAS 91402-10-7)
- Molecular Formula : C₁₅H₁₈N₄O₃S .
- Key Features: Incorporates a thiazolyl ring and a 3-nitrophenyl group, with a branched alkylamino substituent.
- Comparison: The thiazole ring introduces heterocyclic aromaticity, which may enhance π-π stacking interactions. However, the target compound’s cyclopropyl group and phenylamino linker offer distinct conformational rigidity and hydrogen-bonding capabilities.
Heterocyclic Derivatives
a. N-Cyclopropyl-2-(1H-indol-1-yl)acetamide (Y043-2713)
- Molecular Formula : C₁₃H₁₄N₂O .
- Key Features: Indole substituent with a hydrogen-bond donor (N-H) and acceptor (C=O).
- Physicochemical Properties : logP = 2.11 (moderate lipophilicity), polar surface area = 26.6 Ų .
- Comparison : The indole moiety in this compound may confer affinity for serotonin receptors or other CNS targets, whereas the target compound’s nitro and methyl groups could prioritize interactions with nitroreductases or oxidative enzymes.
b. N-Cyclopropyl-2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetamide (3u)
- Synthesis : Prepared via CDI-mediated coupling of Isoxepac with cyclopropylamine .
- Physical Properties : Melting point = 161–163°C .
- Comparison : The dibenzooxepin ring system increases molecular weight (vs. the target compound) and may influence solubility. The ketone group adds hydrogen-bond acceptor capacity, contrasting with the nitro group’s electron-withdrawing effects in the target compound.
Boronate-Containing Derivatives
N-Cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (BD273527)
- Molecular Formula: C₁₇H₂₄BNO₃ .
- Key Features : Boronate ester functional group, enabling Suzuki-Miyaura cross-coupling reactions.
- Comparison : The boronate group introduces synthetic utility as an intermediate, whereas the target compound’s nitro group may serve as a pharmacophore or metabolic liability.
Data Table: Key Properties of Selected Analogs
Functional Group Impact on Properties
- Amino Linker: Facilitates hydrogen bonding with biological targets, as seen in Etter’s hydrogen-bonding analysis (), which may enhance binding affinity in the target compound compared to non-amino analogs .
Biological Activity
n-Cyclopropyl-2-((2-methyl-3-nitrophenyl)amino)acetamide (CAS 923248-69-5) is a chemical compound with a unique structure that includes a cyclopropyl group and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C12H15N3O3
- Molecular Weight : 249.26 g/mol
- Structure : The compound features a cyclopropyl group attached to an acetamide with a substituted nitrophenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of various bacterial strains.
- Anticancer Properties : It has shown promise in targeting cancer cells, with mechanisms involving enzyme inhibition and interaction with specific molecular targets.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results indicate moderate to good antimicrobial activity, suggesting that the compound could be further explored for therapeutic applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of this compound was assessed in various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). The compound exhibited significant antiproliferative effects, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) |
|---|---|
| L1210 | 41 ± 3 |
| CEM | 9.6 ± 0.7 |
| HeLa | Not specified |
The presence of the nitrophenyl group is believed to enhance binding affinity to specific targets within cancer cells, leading to altered cellular activity and potential therapeutic effects .
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Target Interaction : Binding studies suggest that the nitrophenyl moiety plays a critical role in enhancing the compound's affinity for target proteins, influencing their activity .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Anticancer Activity : A study reported that n-Cyclopropyl derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
- Research on Antimicrobial Effects : Another investigation into similar compounds revealed promising antibacterial properties against resistant strains, suggesting that modifications like those found in n-Cyclopropyl derivatives could lead to novel treatments for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
